(2R,3S)-E1R

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

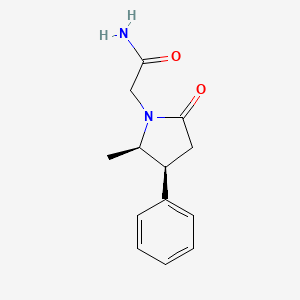

IUPAC Name |

2-[(2R,3S)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGRWYMPQCQTHD-MWLCHTKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of (2R,3S)-Isocitric Acid in the Citric Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Isocitric acid, a key intermediate in the citric acid cycle (TCA cycle), occupies a critical metabolic junction. Its stereospecific conversion to α-ketoglutarate is a major regulatory point and a primary source of reducing power for oxidative phosphorylation. This technical guide provides an in-depth examination of the role of isocitrate, focusing on the enzymatic reactions it undergoes, their regulation, and the experimental methodologies used for their characterization.

Formation of (2R,3S)-Isocitrate: A Stereospecific Isomerization

Isocitrate is formed from citrate in a reversible isomerization reaction catalyzed by the enzyme aconitase (aconitate hydratase). This reaction proceeds via a cis-aconitate intermediate and is highly stereospecific, ensuring the formation of the (2R,3S) diastereomer required for the subsequent step of the cycle.[1][2] The central carbon of citrate is a prochiral center, and aconitase specifically acts on the pro-R arm of the citrate molecule.[1]

The reaction can be summarized as follows:

Citrate ↔ cis-Aconitate + H₂O ↔ (2R,3S)-Isocitrate

Under cellular conditions, this reaction is close to equilibrium, with the forward reaction being driven by the rapid consumption of isocitrate in the next step of the cycle.[2] In typical mammalian cells, the equilibrium mixture consists of approximately 88% citrate, 4% cis-aconitate, and 8% isocitrate.[3]

Oxidative Decarboxylation by Isocitrate Dehydrogenase: A Key Regulatory Step

The conversion of isocitrate to α-ketoglutarate is catalyzed by isocitrate dehydrogenase (IDH). This is a critical, irreversible step in the citric acid cycle and is subject to intricate regulation. In mammals, there are three isoforms of IDH: the NAD⁺-dependent IDH3, which is the primary enzyme within the mitochondrial TCA cycle, and the NADP⁺-dependent IDH1 (cytosolic and peroxisomal) and IDH2 (mitochondrial).

The reaction catalyzed by mitochondrial NAD⁺-dependent isocitrate dehydrogenase (IDH3) is an oxidative decarboxylation that occurs in two stages:

-

Oxidation: Isocitrate is oxidized to oxalosuccinate, with the concomitant reduction of NAD⁺ to NADH.

-

Decarboxylation: The unstable oxalosuccinate intermediate is decarboxylated to yield α-ketoglutarate.

The overall reaction is:

(2R,3S)-Isocitrate + NAD⁺ → α-Ketoglutarate + CO₂ + NADH + H⁺

This reaction is a major source of NADH for the electron transport chain and is a rate-limiting step of the citric acid cycle.

Quantitative Data

The following tables summarize key quantitative data for the enzymatic reactions involving (2R,3S)-isocitric acid.

| Parameter | Value | Enzyme | Organism/Tissue | Reference |

| Aconitase | ||||

| ΔG°' | ≈ +6.3 kJ/mol | Aconitase | General | |

| Isocitrate Dehydrogenase | ||||

| ΔG°' | -8.4 kJ/mol | Isocitrate Dehydrogenase | General | |

| Kₘ for Isocitrate (NADP⁺-IDH) | 232 ± 34 µM | NADP⁺-Isocitrate Dehydrogenase | Marine Plankton | |

| Kₘ for NADP⁺ (NADP⁺-IDH) | 22 ± 7 µM | NADP⁺-Isocitrate Dehydrogenase | Marine Plankton | |

| Kₘ for Isocitrate (NAD⁺-IDH) | 5 - 43 µM (in situ) | NAD⁺-Isocitrate Dehydrogenase | Rat Heart Mitochondria | |

| Kₘ for NAD⁺ (dual-specificity IDH) | 1800.0 ± 64.4 µM | Isocitrate Dehydrogenase | Umbonibacter marinipuiceus | |

| Kₘ for NADP⁺ (dual-specificity IDH) | 1167.7 ± 113.0 µM | Isocitrate Dehydrogenase | Umbonibacter marinipuiceus |

Regulation of Isocitrate Dehydrogenase

The activity of NAD⁺-dependent isocitrate dehydrogenase is finely tuned to the metabolic state of the cell. It is allosterically regulated by a variety of effectors:

-

Activators: ADP and Ca²⁺ increase the enzyme's affinity for isocitrate.

-

Inhibitors: ATP and NADH are potent inhibitors. High levels of these molecules signal an energy-replete state, thus downregulating the citric acid cycle.

The ratio of ADP/ATP and NADH/NAD⁺ are critical determinants of IDH3 activity.

Experimental Protocols

Aconitase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and literature sources. It relies on a coupled enzyme reaction where the product of the aconitase reaction, isocitrate, is used as a substrate for isocitrate dehydrogenase, and the resulting production of NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Citrate or cis-aconitate (substrate)

-

NADP⁺

-

Isocitrate Dehydrogenase (coupling enzyme)

-

Sample (e.g., mitochondrial lysate)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare mitochondrial or tissue lysates in cold assay buffer. Protein concentration should be determined.

-

Reaction Mixture Preparation: For each well, prepare a reaction mixture containing assay buffer, NADP⁺, and isocitrate dehydrogenase.

-

Initiation of Reaction: Add the sample to the reaction mixture and incubate for a short period to allow for the conversion of any endogenous isocitrate.

-

Substrate Addition: Initiate the aconitase reaction by adding the substrate (citrate or cis-aconitate).

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals.

-

Calculation: The rate of NADPH production is proportional to the aconitase activity. Calculate the activity based on the molar extinction coefficient of NADPH.

Isocitrate Dehydrogenase Activity Assay (Colorimetric)

This protocol is based on the reduction of a tetrazolium salt to a colored formazan product, which can be measured in the visible range.

Materials:

-

IDH Assay Buffer

-

Isocitrate (substrate)

-

NAD⁺ or NADP⁺

-

Developer solution (containing a tetrazolium salt and a diaphorase)

-

Sample (e.g., cell or tissue lysate)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize cells or tissue in ice-cold IDH assay buffer and centrifuge to remove insoluble material.

-

Reaction Mixture Preparation: For each well, prepare a master reaction mix containing IDH assay buffer, developer, and either NAD⁺ or NADP⁺.

-

Reaction Initiation: Add the sample to the wells, followed by the substrate (isocitrate) to start the reaction.

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) at multiple time points.

-

Calculation: The rate of increase in absorbance is proportional to the IDH activity. A standard curve using NADH or NADPH can be used for quantification.

Quantification of Mitochondrial Isocitrate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like isocitrate from complex biological matrices.

Materials:

-

Mitochondrial isolation reagents

-

Internal standard (e.g., ¹³C-labeled isocitrate)

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Metabolite Extraction: Resuspend the mitochondrial pellet in a known volume of ice-cold extraction solvent containing the internal standard. Vortex and incubate on ice to precipitate proteins.

-

Centrifugation: Centrifuge at high speed to pellet the protein precipitate.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Isocitrate and its internal standard are separated chromatographically and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for isocitrate (e.g., m/z 191 -> 111 or 191 -> 117) and its labeled internal standard are monitored.

-

Quantification: The concentration of isocitrate in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of (2R,3S)-isocitric acid in the citric acid cycle and its regulation.

Figure 1: Position of (2R,3S)-Isocitrate in the Citric Acid Cycle.

Figure 2: Allosteric Regulation of NAD⁺-Dependent Isocitrate Dehydrogenase.

Conclusion

(2R,3S)-Isocitric acid is a cornerstone of central carbon metabolism. The enzymes that produce and consume it, aconitase and isocitrate dehydrogenase, are subject to precise stereochemical and allosteric control, respectively. This ensures the efficient flow of metabolites through the citric acid cycle and the tight coupling of energy production to the cell's metabolic demands. A thorough understanding of the kinetics, regulation, and experimental analysis of these reactions is fundamental for research in metabolic diseases and for the development of novel therapeutic strategies targeting cellular energy pathways.

References

The Discovery of (2R,3S)-Isocitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Isocitric acid, a key intermediate in the citric acid cycle (TCA cycle), has garnered significant interest beyond its central metabolic role. Initially identified as a naturally occurring organic acid in plants, its unique stereochemistry and biological activities have made it a subject of extensive research. This technical guide provides an in-depth exploration of the discovery of (2R,3S)-isocitric acid, focusing on its initial isolation, characterization, and the experimental methodologies that were pivotal in its identification. Furthermore, this guide delves into its established role within the TCA cycle and its involvement in alternative metabolic pathways.

Historical Discovery and Isolation from Bryophyllum calycinum

The discovery of the naturally occurring dextrorotatory isomer of isocitric acid is credited to the meticulous work of Hubert Bradford Vickery and George W. Pucher in the 1940s and 1950s. Their research on the organic acids present in the leaves of Crassulacean plants, particularly Bryophyllum calycinum, led to the first successful isolation and characterization of what is now known as (2R,3S)-isocitric acid.

Experimental Protocols for Isolation

The early methods for isolating isocitric acid from plant tissue were laborious and involved multiple precipitation and extraction steps. The following protocol is a summary of the methodologies described by Pucher and Vickery in their seminal publications.

1. Extraction of Organic Acids from Plant Tissue:

-

Fresh leaves of Bryophyllum calycinum were minced and immediately immersed in a mixture of ether and 0.2 N sulfuric acid to inactivate enzymes and extract the organic acids.

-

The aqueous layer, containing the organic acids, was separated from the ether layer and the plant pulp.

2. Lead Acetate Precipitation:

-

The acidic aqueous extract was treated with a 20% solution of neutral lead acetate. This step precipitated a mixture of organic acids, including citric and isocitric acids, as their lead salts.

-

The lead salt precipitate was collected by filtration and washed thoroughly.

3. Liberation of Free Acids:

-

The mixed lead salts were suspended in water, and the free organic acids were liberated by passing hydrogen sulfide gas through the suspension, which precipitated lead as lead sulfide.

-

The lead sulfide was removed by filtration, yielding an aqueous solution of the free organic acids.

4. Fractional Crystallization of Brucine Salts:

-

The solution of free acids was neutralized with the alkaloid brucine.

-

The brucine salts of the different organic acids were then separated by a meticulous process of fractional crystallization from water and acetone mixtures. This was a critical step in separating isocitric acid from the more abundant citric acid.

5. Regeneration of Free Isocitric Acid:

-

The purified brucine salt of isocitric acid was dissolved in water and treated with an excess of ammonia to precipitate the brucine.

-

The filtrate, containing ammonium isocitrate, was then passed through a cation-exchange resin to remove the ammonium ions, yielding a solution of pure isocitric acid.

6. Isolation as the Lactone:

-

In some procedures, the isocitric acid was converted to its more stable γ-lactone by evaporation of an acidic solution. The lactone could then be crystallized and later hydrolyzed back to the free acid.

Quantitative Data from Early Isolation Studies

The yields and properties of isocitric acid obtained in these early studies were remarkable for the time. The following table summarizes some of the key quantitative data reported.

| Parameter | Value | Reference |

| Source Material | Bryophyllum calycinum leaves | Pucher, G. W., & Vickery, H. B. (1942) |

| Initial Isocitric Acid Content | ~1-2% of dry leaf weight | Vickery, H. B. (1952) |

| Yield of Crude Isocitric Acid | Variable, dependent on crystallization efficiency | Pucher, G. W., & Vickery, H. B. (1942) |

| Specific Optical Rotation ([α]D) | +2.5° to +2.8° (as the free acid) | Pucher, G. W., & Vickery, H. B. (1942) |

| Melting Point of Isocitric Acid Lactone | 154-155 °C | Pucher, G. W., & Vickery, H. B. (1942) |

Stereochemical Elucidation

While the initial isolation provided the naturally occurring dextrorotatory isomer, the definitive absolute configuration of (2R,3S) was established later through more advanced analytical techniques.

Experimental Protocol for Stereochemical Determination

X-ray Crystallography:

-

Crystals of the lactone of isocitric acid were prepared.

-

X-ray diffraction analysis was performed on these crystals.

-

The resulting diffraction pattern was used to determine the three-dimensional arrangement of the atoms in the molecule, confirming the cis relationship between the carboxyl group at C-2 and the hydroxyl group at C-3, and establishing the absolute stereochemistry as (2R,3S).

Biochemical Significance: The Citric Acid Cycle

(2R,3S)-Isocitric acid is a crucial component of the citric acid cycle (TCA cycle), a series of enzyme-catalyzed chemical reactions that form a central hub of cellular metabolism.

Role in the TCA Cycle

-

Formation from Citrate: Citrate, formed from the condensation of acetyl-CoA and oxaloacetate, is isomerized to isocitrate by the enzyme aconitase . This is a stereospecific reaction that ensures the formation of the (2R,3S)-isomer.

-

Oxidative Decarboxylation: Isocitrate is then oxidatively decarboxylated by the enzyme isocitrate dehydrogenase to yield α-ketoglutarate. This reaction is a key regulatory point in the TCA cycle and generates the first molecule of NADH in the cycle.

The Citric Acid Cycle

Alternative Metabolic Pathways: The Reverse TCA Cycle

Under certain cellular conditions, such as hypoxia (low oxygen), the TCA cycle can run in reverse. In this reductive pathway, (2R,3S)-isocitrate plays a key role in biosynthetic processes.

Role in the Reverse TCA Cycle

In cancer cells and other proliferating cells under hypoxic conditions, glutamine becomes a major carbon source. It is converted to α-ketoglutarate, which then enters the reverse TCA cycle.

-

Reductive Carboxylation: α-Ketoglutarate is reductively carboxylated by NADP+-dependent isocitrate dehydrogenase (IDH1 in the cytoplasm and IDH2 in the mitochondria) to form isocitrate. This reaction consumes NADPH.

-

Conversion to Citrate: Isocitrate is then converted back to citrate by aconitase .

-

Biosynthetic Precursor: The resulting citrate can be exported to the cytoplasm and cleaved by ATP citrate lyase to produce acetyl-CoA, a fundamental building block for the synthesis of fatty acids and lipids, which are essential for new cell membrane formation.

The Reverse TCA Cycle

Conclusion

The discovery of (2R,3S)-isocitric acid, born from early investigations into plant biochemistry, has paved the way for a deeper understanding of fundamental metabolic pathways. The pioneering work of Pucher and Vickery in its isolation and characterization laid the groundwork for its recognition as a key intermediate in the citric acid cycle. Today, research continues to unveil its broader roles in cellular metabolism, particularly in the context of disease, highlighting the enduring significance of this seemingly simple organic acid. This guide provides a foundational understanding for researchers and professionals engaged in the study of metabolism and the development of novel therapeutics targeting these essential pathways.

The Microbial Synthesis of (2R,3S)-Isocitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-Isocitric acid (ICA), a stereoisomer of citric acid and a key intermediate in the tricarboxylic acid (TCA) cycle, is gaining significant attention for its potential therapeutic applications, including its role as a potent antioxidant and metabolic regulator.[1][2] Unlike chemical synthesis, which yields a mixture of four stereoisomers, microbial fermentation offers a direct route to the biologically active (2R,3S) form.[2] The non-conventional yeast Yarrowia lipolytica has emerged as a particularly robust and efficient producer of ICA.[1][3] This technical guide provides an in-depth overview of the core biosynthetic pathways of ICA in microorganisms, with a focus on Y. lipolytica. It details the key enzymes, regulatory mechanisms, and quantitative data from various fermentation strategies. Furthermore, this guide furnishes detailed experimental protocols for key analytical procedures and visualizations of the metabolic pathways to facilitate further research and development in this field.

Core Biosynthetic Pathways

The biosynthesis of (2R,3S)-isocitric acid in microorganisms is intricately linked to central carbon metabolism, primarily involving the Tricarboxylic Acid (TCA) cycle and the Glyoxylate cycle.

The Role of the TCA Cycle

In aerobic organisms, the TCA cycle is the primary pathway for the generation of (2R,3S)-isocitric acid. The synthesis begins with the condensation of acetyl-CoA and oxaloacetate, catalyzed by citrate synthase , to form citrate. Subsequently, aconitase (aconitate hydratase) catalyzes the stereospecific isomerization of citrate to (2R,3S)-isocitric acid via a cis-aconitate intermediate.

Key Enzymes and Their Regulation

The accumulation of ICA is dependent on the activity of several key enzymes:

-

Citrate Synthase (CS): This enzyme catalyzes the entry of acetyl-CoA into the TCA cycle. Overexpression of genes encoding citrate synthase, such as CIT1 and CIT2 in Y. lipolytica, has been shown to enhance the production of both citric and isocitric acid. The activity of citrate synthase is allosterically inhibited by ATP, NADH, citrate, and succinyl-CoA, reflecting the energy status of the cell.

-

Aconitase (ACO): This enzyme is crucial as it directly produces isocitrate from citrate. Its expression and activity levels can significantly influence the ratio of isocitric acid to citric acid (ICA/CA ratio). Overexpression of the aconitase-encoding gene (ACO1) in Y. lipolytica has been demonstrated to shift the product ratio towards ICA.

-

Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, representing a key branching point for ICA metabolism. The activity of IDH is a critical factor in preventing the accumulation of ICA. There are two main forms of IDH, one dependent on NAD⁺ and the other on NADP⁺. High levels of ATP and NADH inhibit IDH activity, which can lead to an accumulation of isocitrate.

-

Isocitrate Lyase (ICL): As the first enzyme of the glyoxylate cycle, ICL cleaves isocitrate into succinate and glyoxylate. The activity of this enzyme represents a significant pathway for ICA consumption. Inhibition of ICL is a key strategy to enhance ICA production. Itaconic acid is a known inhibitor of ICL and its addition to the fermentation medium has been shown to significantly increase the ICA/CA ratio.

The overall biosynthetic pathway and its regulation are depicted in the following diagram:

Quantitative Data on ICA Production

The production of (2R,3S)-isocitric acid is influenced by the microbial strain, carbon source, and fermentation conditions. Yarrowia lipolytica is the most studied and efficient producer.

Table 1: ICA Production by Yarrowia lipolytica under Various Conditions

| Strain | Carbon Source | Fermentation Mode | ICA Titer (g/L) | ICA Yield (g/g substrate) | Productivity (g/L·h) | ICA/CA Ratio | Reference |

| VKM Y-2373 | Rapeseed Oil | 500-L Bioreactor | 64.1 | 0.72 | 0.54 | N/A | |

| VKM Y-2373 | Ethanol | Fed-batch | N/A | 0.77 | 1.15 | N/A | |

| UV/NG Mutant | Rapeseed Oil | Pilot Fermentor | 88.7 | 0.90 | N/A | 6:1 | |

| VKM Y-2373 | Biodiesel Waste | Fed-batch | 65 | 0.65 | N/A | N/A | |

| VKM Y-2373 | Ester-Aldehyde Fraction | Optimized Fed-batch | 83 | 1.1 | 1.25 | 4.1:1 | |

| A101.1.31 (CIT1 OE) | Vegetable Oil | Shake Flask | ~25 | N/A | N/A | ~1:1 | |

| A101.1.31 (CIT2 OE) | Vegetable Oil | Shake Flask | ~20 | N/A | N/A | ~1:1 | |

| A101 (Wild-type) | Vegetable Oil | Shake Flask | ~40 (total acids) | N/A | N/A | 4.12:1 (CA/ICA) |

N/A: Not available in the cited source. OE: Overexpression.

Table 2: Influence of Cultivation Parameters on ICA Production by Y. lipolytica

| Parameter | Optimal Range/Condition | Effect on ICA Production | Reference |

| pH | 5.0-6.5 | Optimal for growth and production, with specific optima depending on the phase. | |

| Temperature | 26-30 °C | Standard range for Y. lipolytica cultivation. | |

| **Dissolved Oxygen (pO₂) ** | 20% (growth), 50-60% (production) | High aeration during the production phase enhances ICA synthesis. | |

| Nitrogen Limitation | Required | Essential for triggering the overproduction of organic acids. | |

| ICL Inhibitor | 15-30 mM Itaconic Acid | Increases ICA titer and the ICA/CA ratio by inhibiting isocitrate lyase. | |

| Iron (Fe²⁺) | ~2.4 mg/L | Regulates aconitase activity; optimal concentration enhances ICA production. |

Experimental Protocols

Analysis of Organic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of (2R,3S)-isocitric acid, citric acid, and other organic acids in fermentation broth.

3.1.1. Sample Preparation

-

Withdraw a sample of the culture broth.

-

Centrifuge the sample at 8,000 x g for 3 minutes at 20°C to pellet the cells.

-

Transfer 1 mL of the supernatant to a new microcentrifuge tube.

-

Add an equal volume (1 mL) of 8% (v/v) perchloric acid (HClO₄) to precipitate proteins.

-

Vortex briefly and centrifuge again under the same conditions to remove precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.1.2. HPLC Conditions

-

Instrument: HPLC system with a UV detector.

-

Column: Inertsil ODS-3 reversed-phase column (250 x 4 mm) or equivalent.

-

Mobile Phase: 20 mM phosphoric acid in deionized water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10-20 µL.

3.1.3. Quantification

-

Prepare standard solutions of (2R,3S)-isocitric acid, citric acid, and other relevant organic acids of known concentrations.

-

Generate a calibration curve for each standard by plotting peak area against concentration.

-

Quantify the concentration of acids in the samples by comparing their peak areas to the respective calibration curves.

The following diagram illustrates the general workflow for HPLC analysis:

Isocitrate Dehydrogenase (NADP⁺-dependent) Activity Assay

This protocol describes a continuous spectrophotometric rate determination assay for NADP⁺-dependent isocitrate dehydrogenase (IDH).

3.2.1. Principle IDH catalyzes the conversion of DL-isocitrate to α-ketoglutarate, with the concomitant reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm.

3.2.2. Reagents

-

Assay Buffer: 250 mM Glycylglycine, pH 7.4 at 37°C.

-

Substrate Solution: 6.6 mM DL-Isocitric acid (trisodium salt) in Assay Buffer.

-

Cofactor Solution: 20 mM β-NADP (sodium salt) in deionized water.

-

Divalent Cation Solution: 18 mM Manganese Chloride (MnCl₂) in deionized water.

-

Enzyme Preparation: Cell-free extract from microbial culture, appropriately diluted in cold Assay Buffer to obtain a rate within the linear range of the spectrophotometer.

3.2.3. Assay Procedure

-

Set a spectrophotometer to 37°C and 340 nm.

-

Prepare a reaction mixture in a 3 mL cuvette as follows:

-

Deionized Water: 1.95 mL

-

Assay Buffer (Reagent A): 0.50 mL

-

DL-Isocitric Acid Solution (Reagent B): 0.20 mL

-

β-NADP Solution (Reagent C): 0.15 mL

-

Manganese Chloride Solution (Reagent D): 0.10 mL

-

-

Prepare a blank cuvette by replacing the enzyme solution with an equal volume of Assay Buffer.

-

Equilibrate the cuvettes to 37°C for 5 minutes.

-

Initiate the reaction by adding 0.10 mL of the diluted enzyme preparation to the sample cuvette.

-

Mix by inversion and immediately start recording the increase in absorbance at 340 nm for approximately 5 minutes.

-

Determine the maximum linear rate (ΔA₃₄₀/minute) for both the sample and the blank.

3.2.4. Calculation of Enzyme Activity One unit of IDH activity is defined as the amount of enzyme that converts 1.0 µmole of isocitrate to α-ketoglutarate per minute at pH 7.4 and 37°C. The activity is calculated using the Beer-Lambert law, where the extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

The logical relationship for setting up the IDH assay is as follows:

Conclusion

The microbial biosynthesis of (2R,3S)-isocitric acid, particularly using Yarrowia lipolytica, presents a highly promising avenue for the industrial production of this valuable chiral molecule. A thorough understanding of the underlying metabolic pathways, key enzymatic regulation points, and the impact of fermentation parameters is crucial for the rational design of strains and processes. By leveraging metabolic engineering strategies such as the overexpression of citrate synthase and aconitase, and the inhibition of isocitrate lyase, significant improvements in ICA titer, yield, and purity can be achieved. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals aiming to advance the biotechnological production and application of (2R,3S)-isocitric acid.

References

Introduction to the Stereochemistry of Isocitric Acid

An In-depth Technical Guide on the Stereochemistry of Isocitric Acid Isomers

Isocitric acid, a key intermediate in the citric acid cycle, is a structural isomer of citric acid, differing in the position of the hydroxyl group.[1][2] The molecule possesses two asymmetric carbon atoms, giving rise to four distinct stereoisomers.[1] These isomers can be classified into two diastereomeric pairs, designated with the prefixes erythro- and threo-, and each pair consists of two enantiomers (D and L).[1][3]

The four stereoisomers are:

-

erythro-D-isocitric acid

-

erythro-L-isocitric acid

-

threo-D-isocitric acid

-

threo-L-isocitric acid

Of these, only the threo-D-isocitric acid, also known by its IUPAC name (2R,3S)-isocitric acid, is the naturally occurring compound found in living organisms as an intermediate in the Krebs cycle. The nomenclature can be further defined using the Cahn-Ingold-Prelog (CIP) system, which assigns an absolute configuration (R or S) to each chiral center. The erythro prefix indicates that similar functional groups are on the same side in a Fischer projection, while threo indicates they are on opposite sides.

The structural relationships between the four stereoisomers of isocitric acid are illustrated below, highlighting their enantiomeric and diastereomeric connections.

Quantitative Data of Isocitric Acid Isomers

The distinct stereochemistry of each isomer results in different physical properties, such as optical rotation. The separation of these isomers is challenging due to their similar chemical properties.

| Isomer Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| (+)-D-threo-Isocitric acid | (1R,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid | 6061-97-8 | C₆H₈O₇ | 192.12 |

| (-)-L-threo-Isocitric acid | (1S,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid | N/A | C₆H₈O₇ | 192.12 |

| (+)-D-erythro-Isocitric acid | (1R,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid | N/A | C₆H₈O₇ | 192.12 |

| (-)-L-erythro-Isocitric acid | (1S,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid | N/A | C₆H₈O₇ | 192.12 |

Experimental Protocols for Isomer Analysis

The analysis and quantification of isocitric acid isomers, particularly in complex matrices like fruit juices, require specific methodologies. The most common methods are enzymatic assays and chromatographic techniques.

Enzymatic Determination of D-Isocitric Acid

This method is highly specific for the natural D-isomer of isocitric acid. It relies on the enzyme isocitrate dehydrogenase (ICDH), which catalyzes the oxidative decarboxylation of D-isocitrate in the presence of the cofactor NADP⁺.

Principle: D-Isocitric acid + NADP⁺ ---(ICDH)---> 2-Oxoglutarate + CO₂ + NADPH + H⁺

The amount of NADPH formed is stoichiometric to the amount of D-isocitric acid and can be measured by the increase in absorbance at 340 nm.

Detailed Methodology:

-

Sample Preparation:

-

For clear, neutral liquid samples, use directly.

-

Filter or centrifuge turbid solutions.

-

For acidic samples (e.g., citrus juice), adjust the pH to approximately 7.6 with NaOH and dilute with distilled water.

-

To remove interfering phenolic compounds in colored juices, add polyvinylpolypyrrolidone (PVPP), stir for 1 minute, and filter.

-

-

Determination of Total D-Isocitric Acid (including lactones/esters):

-

Adjust the sample solution to pH 10-11 with NaOH.

-

Incubate in a boiling water bath for approximately 20 minutes to hydrolyze any lactones or esters to free D-isocitric acid.

-

Cool the solution to room temperature and neutralize to pH ~7.6 with HCl.

-

Use the clear, treated solution for the assay.

-

-

Assay Procedure (Manual Spectrophotometry):

-

Set spectrophotometer wavelength to 340 nm and temperature to ~25°C.

-

Pipette the following into a cuvette:

-

Buffer solution (containing NADP⁺)

-

Sample solution

-

-

Mix and read the initial absorbance (A1) after approximately 3 minutes.

-

Start the reaction by adding the ICDH enzyme solution.

-

Mix, and monitor the increase in absorbance until the reaction is complete (approximately 3-5 minutes). Read the final absorbance (A2).

-

Calculate the absorbance difference (ΔA = A2 - A1). The concentration of D-isocitric acid is proportional to this difference.

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are also employed for the separation and quantification of isocitric acid. These methods can potentially separate different isomers, unlike the enzymatic assay which is specific to one. However, achieving baseline separation from citric acid and other organic acids can be challenging due to their structural similarities.

Role in the Citric Acid (Krebs) Cycle

The citric acid cycle is a central metabolic pathway for the oxidation of carbohydrates, fats, and proteins to produce ATP. In eukaryotes, these reactions occur in the mitochondrial matrix. The natural isomer, (+)-D-threo-isocitric acid, is a crucial substrate in this pathway.

The involvement of isocitrate proceeds in two key steps:

-

Isomerization of Citrate: Citrate, formed from the condensation of acetyl-CoA and oxaloacetate, is reversibly isomerized to isocitrate by the enzyme aconitase. This reaction repositions the hydroxyl group, preparing the molecule for the subsequent oxidative decarboxylation.

-

Oxidative Decarboxylation of Isocitrate: This is a rate-limiting step in the Krebs cycle. The enzyme isocitrate dehydrogenase (IDH) catalyzes the oxidation of isocitrate to α-ketoglutarate. This two-step reaction involves the initial oxidation of the hydroxyl group to a ketone (forming the unstable intermediate oxalosuccinate), followed by a decarboxylation step that releases a molecule of CO₂. The reaction reduces a molecule of NAD⁺ to NADH. In humans, three isoforms of IDH exist; IDH3 uses NAD⁺ and is part of the Krebs cycle, while IDH1 and IDH2 use NADP⁺ and function outside of the cycle.

The stereospecificity of isocitrate dehydrogenase is absolute for the (2R,3S)-configured natural isomer, ensuring the correct flow of metabolites through this critical energy-producing pathway.

References

(2R,3S)-Isocitric Acid: A Technical Guide to its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Isocitric acid, a key intermediate in the citric acid (TCA) cycle, plays a fundamental role in cellular energy metabolism. While traditionally viewed as a metabolic substrate, emerging evidence suggests its involvement in a broader range of cellular processes, including redox homeostasis and potential therapeutic applications. This technical guide provides an in-depth exploration of the cellular mechanism of action of (2R,3S)-isocitric acid, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Core Mechanism of Action: Role in the Citric Acid Cycle

The primary and most well-established role of (2R,3S)-isocitric acid is as a crucial component of the citric acid cycle, a series of enzyme-catalyzed chemical reactions central to aerobic respiration in cells.[1][2]

Metabolic Pathway:

-

Formation: (2R,3S)-Isocitrate is formed from citrate through the action of the enzyme aconitase. This is an isomerization reaction involving the removal and then addition of a water molecule.[2]

-

Oxidative Decarboxylation: (2R,3S)-Isocitrate is then oxidatively decarboxylated by the enzyme isocitrate dehydrogenase (IDH) to form alpha-ketoglutarate (α-KG), releasing a molecule of carbon dioxide.[1][2] This reaction is a critical regulatory point in the TCA cycle. During this step, NAD+ is reduced to NADH, which subsequently donates its electrons to the electron transport chain for ATP production.

There are three main isoforms of isocitrate dehydrogenase with distinct subcellular localizations and functions:

-

IDH1: Located in the cytoplasm and peroxisomes, it is NADP+-dependent.

-

IDH2: Found in the mitochondria, it is also NADP+-dependent.

-

IDH3: A mitochondrial enzyme that is NAD+-dependent and a key regulator of the TCA cycle.

The conversion of isocitrate to α-ketoglutarate by IDH is a vital step for energy production. The overall citric acid cycle, for each molecule of glucose, generates multiple NADH and FADH2 molecules, which are essential for oxidative phosphorylation.

Figure 1. The central role of (2R,3S)-Isocitrate in the Citric Acid Cycle.

Regulation of Isocitrate Dehydrogenase Activity

The activity of isocitrate dehydrogenase, and thus the metabolism of (2R,3S)-isocitric acid, is tightly regulated by cellular energy status and signaling molecules.

Allosteric Regulation:

-

Activation: The mitochondrial NAD+-dependent IDH3 is allosterically activated by ADP and Ca2+. Increased levels of ADP signal a low energy state, stimulating the TCA cycle to produce more ATP.

-

Inhibition: High levels of ATP and NADH act as allosteric inhibitors of IDH3, indicating a high energy state and slowing down the TCA cycle.

Calcium Signaling:

Calcium ions (Ca2+) are important regulators of mitochondrial metabolism. An increase in mitochondrial matrix Ca2+ concentration activates IDH, thereby increasing the production of NADH and ATP to meet the energy demands of cellular activities that are often triggered by calcium signals.

Figure 2. Allosteric regulation of Isocitrate Dehydrogenase (IDH3).

Role in Cellular Redox Homeostasis

Beyond its role in energy production, the metabolism of (2R,3S)-isocitric acid by the NADP+-dependent IDH isoforms (IDH1 and IDH2) is a crucial source of cytosolic and mitochondrial NADPH. NADPH is a key reducing equivalent that plays a vital role in protecting cells from oxidative stress.

NADPH Production and Antioxidant Defense:

-

IDH1 (Cytosolic/Peroxisomal): The conversion of isocitrate to α-KG by IDH1 generates NADPH in the cytoplasm and peroxisomes.

-

IDH2 (Mitochondrial): Similarly, IDH2 produces NADPH within the mitochondria.

This NADPH is essential for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a major cellular antioxidant that detoxifies reactive oxygen species (ROS).

A study on Paramecium caudatum demonstrated that (2R,3S)-isocitric acid at concentrations between 0.5 and 10 mM exhibited a significant antioxidant effect against oxidative stress induced by hydrogen peroxide and heavy metal ions (Cu, Pb, Zn, and Cd). The maximal antioxidant effect was observed at a 10 mM concentration. Notably, isocitric acid was found to be a more active antioxidant than ascorbic acid in this model system.

Figure 3. Role of (2R,3S)-Isocitrate metabolism in antioxidant defense.

Quantitative Data Summary

| Parameter | Organism/Cell Line | Condition | (2R,3S)-Isocitric Acid Concentration | Observed Effect | Reference |

| Antioxidant Activity | Paramecium caudatum | Oxidative stress (H₂O₂, heavy metals) | 0.5 - 10 mM | Favorable influence on stressed cells; maximal effect at 10 mM. More active than ascorbic acid. |

Experimental Protocols

Isocitrate Dehydrogenase (IDH) Activity Assay

This spectrophotometric assay measures the activity of IDH by monitoring the reduction of NADP+ to NADPH, which absorbs light at 340 nm.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

NADP+ solution

-

(2R,3S)-Isocitric acid solution (substrate)

-

Enzyme source (cell lysate or purified IDH)

-

Microplate reader capable of reading absorbance at 340 nm

-

96-well UV-transparent microplate

Procedure:

-

Prepare Reagent Mix: In each well of the microplate, add assay buffer and NADP+ solution.

-

Add Enzyme: Add the enzyme source (e.g., cell lysate) to each well.

-

Initiate Reaction: Start the reaction by adding the (2R,3S)-isocitric acid substrate to each well.

-

Measure Absorbance: Immediately begin reading the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes).

-

Calculate Activity: The rate of increase in absorbance at 340 nm is proportional to the IDH activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Figure 4. Experimental workflow for an Isocitrate Dehydrogenase (IDH) activity assay.

Conclusion

(2R,3S)-Isocitric acid is a central metabolite with a well-defined role in the citric acid cycle, contributing significantly to cellular energy production. Its metabolism by NADP+-dependent isocitrate dehydrogenases is also a critical source of NADPH, a key player in maintaining cellular redox balance and protecting against oxidative stress. While direct evidence for its role as a classical signaling molecule is currently limited, its influence on fundamental cellular processes through metabolic flux and antioxidant capacity is undeniable. Further research is warranted to explore other potential direct or indirect mechanisms of action, particularly in the context of its observed therapeutic effects. This guide provides a foundational understanding for researchers and drug development professionals interested in the multifaceted roles of this important biomolecule.

References

The Biochemical Properties of threo-Ds-Isocitric Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-Ds-isocitric acid, a key intermediate in central metabolic pathways, has garnered increasing interest for its diverse biochemical roles and potential therapeutic applications. As a stereoisomer of isocitric acid, its specific configuration dictates its interaction with enzymes and its metabolic fate. This technical guide provides a comprehensive overview of the biochemical properties of threo-Ds-isocitric acid, with a focus on its structure, metabolic significance, enzyme kinetics, and potential signaling functions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research.

Physicochemical Properties

Threo-Ds-isocitric acid is a tricarboxylic acid with the chemical formula C6H8O7 and a molecular weight of 192.12 g/mol .[1] Its structure features two chiral centers, leading to four possible stereoisomers. The threo-Ds isomer is the naturally occurring and biologically active form in most organisms.

| Property | Value | Reference |

| IUPAC Name | (1R,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid | [1] |

| Molecular Formula | C6H8O7 | [1] |

| Molecular Weight | 192.12 g/mol | [1] |

| CAS Number | 6061-97-8 | [1] |

| ChEBI ID | CHEBI:151 |

Metabolic Pathways

Threo-Ds-isocitric acid is a central metabolite in two crucial pathways: the tricarboxylic acid (TCA) cycle and the glyoxylate cycle.

Tricarboxylic Acid (TCA) Cycle

In the TCA cycle, threo-Ds-isocitrate is synthesized from citrate by the enzyme aconitase. It is then oxidatively decarboxylated by isocitrate dehydrogenase (IDH) to produce α-ketoglutarate, a key downstream metabolite that links carbon and nitrogen metabolism. This reaction is a critical regulatory point in the TCA cycle and generates reducing equivalents in the form of NADH or NADPH.

Glyoxylate Cycle

In plants, bacteria, and fungi, threo-Ds-isocitrate can be cleaved by isocitrate lyase in the glyoxylate cycle to yield succinate and glyoxylate. This pathway allows these organisms to utilize two-carbon compounds, such as acetate, for the net synthesis of carbohydrates.

Enzyme Kinetics: Isocitrate Dehydrogenase

The primary enzyme that metabolizes threo-Ds-isocitric acid is isocitrate dehydrogenase (IDH). There are three main isoforms of IDH: IDH1 (cytosolic and peroxisomal, NADP+-dependent), IDH2 (mitochondrial, NADP+-dependent), and IDH3 (mitochondrial, NAD+-dependent).

Kinetic Parameters

Quantitative kinetic data for the interaction of pure threo-Ds-isocitric acid with various IDH isoforms is not extensively available in the literature. However, studies using DL-isocitrate (a mixture of D- and L-isomers) provide valuable insights.

| Enzyme Source | Substrate | K'mapp (µM) | kcat (s⁻¹) | Reference |

| Micrarchaeon MhIDH | DL-Isocitrate | 53.03 ± 5.63 | 38.48 ± 1.62 | |

| Bovine Adrenals (NADP-specific) | D,L-Isocitrate | 2.3 and 63 | Not Reported |

Note: The non-hyperbolic kinetics observed with the bovine adrenal enzyme may suggest the presence of multiple active sites with different affinities or negative cooperativity.

Inhibition of Isocitrate Dehydrogenase

Several compounds are known to inhibit IDH activity. This is an area of significant interest for drug development, particularly in the context of cancers with IDH mutations.

| Inhibitor | Enzyme | Substrate | Ki | Type of Inhibition | Reference |

| Aluminum ions (Al³⁺) | Porcine Heart NADP-IDH | threo-Ds-Isocitrate | 0.88 µM | Partial Competitive | |

| AGI-5198 | Mutant IDH1 | α-Ketoglutarate | Not Reported | Competitive | |

| Compound 1 (bis-imidazole phenol) | Mutant IDH1 | Mg²⁺ | Not Reported | Competitive | |

| 1-hydroxypyridin-2-one derivatives | Mutant IDH1 (R132H) | Not specified | as low as 140 nM | Not specified |

Potential Signaling Role

Recent evidence suggests that threo-Ds-isocitric acid may play a role in cellular signaling beyond its metabolic functions. It has been proposed to be part of an "iron restriction signalosome" where it binds to isocitrate dehydrogenase. This interaction may be involved in stabilizing the iron-sulfur cluster of aconitase and influencing signaling complexes associated with protein kinase C (PKC).

Experimental Protocols

Quantification of threo-Ds-Isocitric Acid

Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of organic acids. Optimization for threo-Ds-isocitric acid may be required.

-

Sample Preparation:

-

For liquid samples (e.g., fermentation broth), centrifuge to pellet cells (13,000 x g, 10 min).

-

Filter the supernatant through a 0.45 µm filter into an HPLC vial.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of a certified threo-Ds-isocitric acid standard.

-

Perform serial dilutions to create a range of concentrations for the standard curve (e.g., 0.1 mM to 5 mM).

-

-

HPLC Conditions:

-

Column: Aminex fermentation monitoring column (e.g., 150 mm x 7.8 mm).

-

Mobile Phase: Isocratic elution with 8 mM H2SO4.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintain at a constant temperature (e.g., 60°C).

-

Detection: UV detector at 210 nm or a refractive index detector.

-

-

Analysis:

-

Inject samples and standards.

-

Quantify the concentration of threo-Ds-isocitric acid in samples by comparing peak areas to the standard curve.

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for organic acid analysis but requires derivatization.

-

Extraction and Purification:

-

Extract organic acids from the sample using a suitable solvent system.

-

Purify the extract using solid-phase extraction (SPE) with a strong anion exchange cartridge.

-

-

Derivatization:

-

Evaporate the purified extract to dryness.

-

Silylate the organic acids using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5).

-

Injector: Splitless mode.

-

Oven Program: A temperature gradient program to separate the derivatized organic acids.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.

-

-

Analysis:

-

Identify the derivatized threo-Ds-isocitric acid based on its retention time and mass spectrum.

-

Quantify using an internal standard and a calibration curve.

-

Isocitrate Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of NADP+-dependent isocitrate dehydrogenase by monitoring the production of NADPH at 340 nm.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5-8.0.

-

Substrate Solution: 10 mM threo-Ds-isocitric acid in assay buffer.

-

Cofactor Solution: 10 mM NADP+ in assay buffer.

-

Enzyme Preparation: A purified preparation of isocitrate dehydrogenase or a cell/tissue lysate.

-

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, substrate solution, and cofactor solution.

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Purification of threo-Ds-Isocitric Acid from Fermentation Broth

This protocol outlines the steps for purifying threo-Ds-isocitric acid produced by Yarrowia lipolytica.

-

Cell Separation: Centrifuge the fermentation broth to remove the yeast cells.

-

Clarification: Filter the supernatant to remove any remaining solids.

-

Concentration: Concentrate the clarified broth, for example, by vacuum evaporation.

-

Acidification: Acidify the concentrated broth to a low pH to protonate the isocitric acid.

-

Crystallization: Cool the acidified concentrate to induce crystallization of threo-Ds-isocitric acid.

-

Recrystallization: For higher purity, dissolve the crystals in a minimal amount of hot water and allow them to recrystallize upon cooling.

Conclusion

Threo-Ds-isocitric acid is a multifaceted molecule with a central role in metabolism and emerging evidence of its involvement in cellular signaling. Its biochemical properties, particularly its interactions with isocitrate dehydrogenase, are of significant interest for understanding metabolic regulation and for the development of novel therapeutics. This technical guide provides a foundational understanding of threo-Ds-isocitric acid, offering valuable data and methodologies for researchers in the field. Further investigation into the specific kinetics of its interaction with different IDH isoforms and the elucidation of its signaling pathways will undoubtedly open new avenues for research and drug discovery.

References

The Enzymatic Conversion of Citrate to (2R,3S)-Isocitrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of citrate to (2R,3S)-isocitrate, a critical reaction in central metabolism. This guide details the enzyme responsible, aconitase, its intricate catalytic mechanism, kinetic properties, and regulation. Furthermore, it provides detailed experimental protocols for the study of this enzyme and its activity, catering to the needs of researchers and professionals in the fields of biochemistry, drug development, and metabolic research.

Introduction

The stereospecific isomerization of citrate to its diastereomer, (2R,3S)-isocitrate, is a pivotal step in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This reversible reaction is catalyzed by the enzyme aconitate hydratase, commonly known as aconitase (EC 4.2.1.3).[1][2] This conversion is essential as it transforms the tertiary alcohol of citrate, which is not readily oxidizable, into the secondary alcohol of isocitrate, which can be subsequently dehydrogenated in the next step of the TCA cycle.[3]

Aconitase exists in two isoforms in mammalian cells: a mitochondrial form (m-aconitase or ACO2) that is a key component of the TCA cycle, and a cytosolic form (c-aconitase or ACO1) which also functions as an iron regulatory protein (IRP1).[2][4] This dual functionality of c-aconitase/IRP1 links cellular iron homeostasis directly to intermediary metabolism. The enzyme's activity is dependent on a labile [4Fe-4S] iron-sulfur cluster, making it a sensitive marker for oxidative stress and cellular iron status.

The Catalytic Mechanism of Aconitase

Aconitase catalyzes the interconversion of citrate and isocitrate through a dehydration-hydration mechanism involving a covalently bound intermediate, cis-aconitate. The reaction proceeds in two distinct steps that occur at the same active site.

Step 1: Dehydration of Citrate to cis-Aconitate

The reaction is initiated by the abstraction of a pro-R hydrogen from the C2 carbon of citrate by a basic residue in the active site, proposed to be Ser-642. Concurrently, the hydroxyl group on the C3 carbon is protonated by an acidic residue, His-101, facilitating its elimination as a water molecule. This results in the formation of a double bond between C2 and C3, yielding the enzyme-bound intermediate, cis-aconitate.

Step 2: Hydration of cis-Aconitate to (2R,3S)-Isocitrate

The cis-aconitate intermediate then undergoes a rehydration step. A key feature of the mechanism is a proposed 180° "flip" of the cis-aconitate molecule within the active site. This reorientation allows for the stereospecific addition of a water molecule. The water molecule, activated by the iron-sulfur cluster and coordinated by active site residues, attacks the C2 carbon, while a proton is added to the C3 carbon, resulting in the formation of (2R,3S)-isocitrate.

The [4Fe-4S] cluster plays a crucial role in catalysis, not as a redox cofactor, but in substrate binding and positioning, and in the activation of the hydroxyl group for elimination and the water molecule for addition.

Quantitative Data

The enzymatic activity of aconitase is characterized by its kinetic parameters and the equilibrium of the reaction.

Kinetic Parameters

The Michaelis-Menten constants (Km), maximum velocities (Vmax), and catalytic constants (kcat) for aconitase vary depending on the substrate, the enzyme isoform (mitochondrial or cytosolic), and the source organism. Below is a summary of representative kinetic parameters for human mitochondrial aconitase (ACO2).

| Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Source |

| Citrate | 250 ± 50 | 18 ± 2 | 27 ± 3 | |

| (2R,3S)-Isocitrate | 80 ± 10 | 22 ± 2 | 33 ± 3 | |

| cis-Aconitate | 20 ± 5 | 50 ± 5 | 75 ± 8 |

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Reaction Equilibrium

The isomerization of citrate to isocitrate is a reversible reaction that reaches an equilibrium. The equilibrium constant (Keq) for the overall reaction (Citrate ⇌ Isocitrate) is approximately 0.067. At equilibrium at pH 7.4 and 25°C, the mixture consists of approximately 90% citrate, 4% cis-aconitate, and 6% isocitrate.

| Component | Equilibrium Concentration (%) |

| Citrate | ~90 |

| cis-Aconitate | ~4 |

| (2R,3S)-Isocitrate | ~6 |

Regulation of Aconitase Activity

Aconitase activity is tightly regulated by cellular conditions, primarily through the stability of its [4Fe-4S] cluster and by post-translational modifications.

Regulation by Iron and Oxidative Stress: The IRP1/IRE System

The cytosolic aconitase (ACO1) plays a dual role as an enzyme and as Iron Regulatory Protein 1 (IRP1). This switch in function is determined by cellular iron levels.

-

High Iron: When cellular iron is abundant, a [4Fe-4S] cluster is assembled in the apo-aconitase protein, rendering it catalytically active as c-aconitase.

-

Low Iron: Under iron-deficient conditions, the [4Fe-4S] cluster is not assembled, and the apo-protein adopts a conformation that allows it to bind to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs. As IRP1, it regulates the translation of proteins involved in iron uptake, storage, and utilization, such as ferritin and the transferrin receptor.

The [4Fe-4S] cluster is also highly susceptible to damage by reactive oxygen species (ROS), leading to the release of a ferrous iron atom and the formation of an inactive [3Fe-4S] cluster. This inactivation of aconitase by oxidative stress also converts it to IRP1, linking redox state to iron metabolism.

Post-Translational Modifications

Aconitase activity is also regulated by various post-translational modifications (PTMs), which can be either redox-dependent or independent.

-

Redox-dependent PTMs: These include oxidation of cysteine residues, S-nitrosylation, and S-glutathionylation, which can lead to the disassembly of the Fe-S cluster and enzyme inactivation.

-

Redox-independent PTMs: Phosphorylation by kinases such as Protein Kinase C (PKC) has been shown to modulate aconitase activity. For instance, phosphorylation of Ser-711 in IRP1 has been found to selectively inhibit the conversion of citrate to isocitrate.

Experimental Protocols

Purification of Mitochondrial Aconitase from Bovine Heart

This protocol is a generalized procedure based on established methods for the isolation of mitochondrial enzymes.

Materials:

-

Fresh bovine heart

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Mitochondria isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

Affinity chromatography column (e.g., Blue Dextran-Sepharose)

-

Elution buffer (e.g., Lysis buffer with a high salt concentration or a specific ligand)

-

Centrifuge, homogenizer, chromatography equipment

Procedure:

-

Tissue Preparation: Mince fresh bovine heart tissue and wash with cold homogenization buffer.

-

Homogenization: Homogenize the tissue in homogenization buffer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

-

Mitochondrial Lysis: Resuspend the mitochondrial pellet in lysis buffer and incubate on ice to solubilize the mitochondrial proteins.

-

Clarification: Centrifuge at high speed (e.g., 100,000 x g) to remove insoluble material.

-

Affinity Chromatography:

-

Equilibrate the affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column extensively with lysis buffer to remove unbound proteins.

-

Elute the bound aconitase using an appropriate elution buffer.

-

-

Purity Assessment: Analyze the eluted fractions by SDS-PAGE and measure aconitase activity.

-

Buffer Exchange and Concentration: Pool the active fractions and concentrate the protein, exchanging the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 10% glycerol).

Aconitase Activity Assay (Coupled Enzyme Assay)

This spectrophotometric assay measures the rate of NADP⁺ reduction, which is coupled to the conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂)

-

Citrate or isocitrate solution (substrate)

-

NADP⁺ solution

-

Isocitrate dehydrogenase (NADP⁺-dependent)

-

Purified aconitase or cell/tissue lysate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADP⁺, and isocitrate dehydrogenase in a cuvette.

-

Add the aconitase-containing sample to the cuvette.

-

Initiate the reaction by adding the substrate (citrate or isocitrate).

-

Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADPH formation and thus to the aconitase activity.

-

Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Quantification of Citrate and Isocitrate by HPLC

High-performance liquid chromatography (HPLC) can be used to separate and quantify citrate and isocitrate in biological samples.

Materials:

-

HPLC system with a suitable column (e.g., reverse-phase C18 or a specific organic acid analysis column)

-

Mobile phase (e.g., dilute aqueous acid such as phosphoric acid or sulfuric acid)

-

UV detector (e.g., set at 210 nm) or a mass spectrometer

-

Standards for citrate and isocitrate

Procedure:

-

Sample Preparation: Deproteinize biological samples (e.g., by perchloric acid precipitation followed by neutralization) and filter through a 0.22 µm filter.

-

Chromatography:

-

Equilibrate the HPLC column with the mobile phase.

-

Inject the prepared sample.

-

Run the separation using an isocratic or gradient elution profile.

-

-

Detection and Quantification:

-

Detect the eluting acids using a UV detector or mass spectrometer.

-

Identify and quantify the peaks corresponding to citrate and isocitrate by comparing their retention times and peak areas to those of known standards.

-

Conclusion

The enzymatic conversion of citrate to (2R,3S)-isocitrate by aconitase is a fundamental reaction with implications far beyond its role in the TCA cycle. The dual functionality of the cytosolic isoform as an iron regulatory protein highlights the intricate connections between cellular metabolism and nutrient homeostasis. The sensitivity of the enzyme's iron-sulfur cluster to oxidative stress also positions aconitase as a critical sensor of the cellular redox environment. A thorough understanding of the mechanism, kinetics, and regulation of aconitase is therefore essential for researchers and drug development professionals targeting metabolic pathways and related diseases. The experimental protocols provided in this guide offer a starting point for the detailed investigation of this multifaceted enzyme.

References

- 1. Cell density-dependent shift in activity of iron regulatory protein 1 (IRP-1)/cytosolic (c-)aconitase - Metallomics (RSC Publishing) [pubs.rsc.org]

- 2. Aconitase - Wikipedia [en.wikipedia.org]

- 3. Lysine Acetylation Activates Mitochondrial Aconitase in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of cytosolic aconitase from beef liver and its relationship to the iron-responsive element binding protein - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of (2R,3S)-Isocitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of (2R,3S)-isocitric acid, a molecule of growing interest in the pharmaceutical and biotechnology sectors. The document details the occurrence of this specific stereoisomer in various natural matrices, provides comprehensive experimental protocols for its quantification, and illustrates the key metabolic pathways involved in its biosynthesis.

Introduction to (2R,3S)-Isocitric Acid

(2R,3S)-Isocitric acid is a tricarboxylic acid and a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for energy production in aerobic organisms.[1] Beyond its central role in metabolism, (2R,3S)-isocitric acid is gaining attention for its potential therapeutic applications. It is commonly found in a variety of fruits and vegetables and can also be produced in significant quantities through microbial fermentation.[2][3] The ratio of citric acid to D-isocitric acid is often used as a marker of authenticity and quality for fruit juices.

Natural Occurrence and Quantitative Data

(2R,3S)-Isocitric acid is naturally present in a range of fruits and vegetables. The concentration of this acid can vary depending on the species, variety, and ripeness. The following tables summarize the reported concentrations of (2R,3S)-isocitric acid in various natural sources.

Table 1: Concentration of (2R,3S)-Isocitric Acid in Fruits

| Fruit | Concentration Range (mg/L or mg/kg) | Reference |

| Orange Juice | 65 - 200 mg/L | [2] |

| Grapefruit Juice | 140 - 350 mg/L | |

| Pomegranate Juice | 4 - 186 mg/L | |

| Raspberry Juice | 57 - 440 mg/L (mean 170 mg/L) | |

| Strawberry Juice | 30 - 90 mg/L | |

| Blackcurrant Juice | 160 - 500 mg/L | |

| Boysenberries | Present (quantitative data not specified) | |

| Youngberries | Present (quantitative data not specified) | |

| Blackberries | Present (quantitative data not specified) |

Table 2: Concentration of (2R,3S)-Isocitric Acid in Vegetables

| Vegetable | Concentration Range (mg/kg) | Reference |

| Carrots | Present (often in smaller amounts than citric and malic acid) | |

| Tomatoes | Present (ratio of citric to isocitric acid is approximately 200:1) | |

| Sweet Peppers | Present (ratio of citric to isocitric acid is approximately 30:1) |

Microbial Production of (2R,3S)-Isocitric Acid

The yeast Yarrowia lipolytica is a particularly efficient producer of (2R,3S)-isocitric acid through fermentation. By manipulating culture conditions and employing mutant or genetically modified strains, it is possible to achieve high yields of isocitric acid, often with a favorable ratio over its isomer, citric acid.

Table 3: Microbial Production of (2R,3S)-Isocitric Acid by Yarrowia lipolytica

| Strain | Carbon Source | Concentration (g/L) | Isocitric Acid to Citric Acid Ratio | Reference |

| TEM YL 3 | Sunflower Oil | 46.8 | - | |

| TEM YL 20 | Sunflower Oil | 53.76 | - | |

| VKM Y-2373 | Rapeseed Oil | 64.1 | 2.9:1 | |

| UV/NG Mutant | Rapeseed Oil with Itaconic Acid | 88.7 | 6:1 | |

| ACO1 Overexpressing Strain | Sunflower Oil | - | Increased to 66-71% of total acids |

Experimental Protocols

Accurate quantification of (2R,3S)-isocitric acid is crucial for research and quality control. The two most common methods are enzymatic assays and High-Performance Liquid Chromatography (HPLC).

Enzymatic Determination of (2R,3S)-Isocitric Acid

This method relies on the specific enzymatic activity of isocitrate dehydrogenase (ICDH), which catalyzes the oxidative decarboxylation of D-isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the concentration of D-isocitric acid.

4.1.1. Sample Preparation

-

Clear Liquid Samples (e.g., fruit juice):

-

Filter the sample through a 0.45 µm membrane filter.

-

If the sample is colored, treat it with polyvinylpolypyrrolidone (PVPP) to remove interfering pigments.

-

Adjust the pH to approximately 7.0-7.5 with NaOH.

-

-

Solid Samples (e.g., fruits, vegetables):

-

Homogenize a known weight of the sample with distilled water.

-

Heat the homogenate to extract the organic acids.

-

Centrifuge the mixture and collect the supernatant.

-

Filter the supernatant through a 0.45 µm membrane filter.

-

For samples containing fat, perform a hot water extraction and cool to separate the fat layer before filtration.

-

-

Determination of Total D-Isocitric Acid (including esters and lactones):

-

Adjust the sample pH to 10-11 with NaOH and incubate in a boiling water bath for 20 minutes to hydrolyze esters and lactones.

-

Cool the sample and adjust the pH back to approximately 7.0.

-

Proceed with the enzymatic assay.

-

4.1.2. Assay Procedure (based on a commercial kit)

-

Reagents:

-

Buffer solution (e.g., Imidazole or Glycylglycine buffer, pH 7.4)

-

NADP+ solution

-

Isocitrate Dehydrogenase (ICDH) enzyme solution

-

D-Isocitric acid standard solution

-

-

Procedure:

-

Pipette the buffer, NADP+ solution, and sample (or standard/blank) into a cuvette.

-

Mix and measure the initial absorbance (A1) at 340 nm.

-

Start the reaction by adding the ICDH enzyme solution.

-

Mix and incubate at 37°C.

-

Monitor the increase in absorbance until the reaction is complete (approximately 3-5 minutes).

-

Measure the final absorbance (A2).

-

Calculate the absorbance difference (ΔA = A2 - A1) for the sample, standard, and blank.

-

Determine the concentration of D-isocitric acid in the sample using the absorbance of the standard.

-

HPLC Determination of (2R,3S)-Isocitric Acid

HPLC is a powerful technique for the simultaneous separation and quantification of multiple organic acids in a sample.

4.2.1. Sample Preparation

-

Follow the sample preparation steps outlined in section 4.1.1 for liquid and solid samples.

-

The final extract should be filtered through a 0.22 µm syringe filter before injection into the HPLC system.

4.2.2. Chromatographic Conditions

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: An acidic mobile phase, such as 0.1% phosphoric acid or a phosphate buffer at a low pH (e.g., 2.4), is typically employed to ensure the organic acids are in their protonated form.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Detection: UV detection at 210 nm is the most common method for organic acids.

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 50°C.

4.2.3. Quantification

A calibration curve is constructed by injecting standards of known (2R,3S)-isocitric acid concentrations. The peak area of the isocitric acid in the sample chromatogram is then used to determine its concentration by interpolation from the calibration curve.

Metabolic Pathways and Regulation

The biosynthesis of (2R,3S)-isocitric acid is an integral part of the citric acid cycle. The regulation of this pathway is key to understanding how organisms can be manipulated to overproduce isocitric acid.

The Citric Acid Cycle

The following diagram illustrates the central role of isocitrate in the citric acid cycle.

Caption: The Citric Acid Cycle highlighting the position of (2R,3S)-Isocitrate.

Regulation for Overproduction in Yarrowia lipolytica

In Yarrowia lipolytica, the flux through the citric acid cycle can be redirected to favor the accumulation of isocitric acid. This is achieved by modulating the activity of key enzymes.

Caption: Regulation of metabolic pathways in Yarrowia lipolytica for enhanced (2R,3S)-isocitric acid production.

Key regulatory strategies include:

-

Overexpression of Aconitase (encoded by the ACO1 gene): This increases the conversion of citrate to isocitrate, thereby increasing the pool of available isocitrate.

-

Inhibition of Isocitrate Lyase (ICL): ICL is a key enzyme of the glyoxylate cycle, which consumes isocitrate. Inhibiting ICL with compounds like itaconic acid prevents the diversion of isocitrate into the glyoxylate cycle, leading to its accumulation.

-

Inhibition of Isocitrate Dehydrogenase (IDH): Under certain conditions, such as nitrogen limitation, the activity of NAD+-dependent IDH can be reduced, further contributing to the accumulation of isocitrate.

Experimental Workflow

The following diagram outlines a general workflow for the quantification of (2R,3S)-isocitric acid from a natural source.

Caption: General experimental workflow for the quantification of (2R,3S)-isocitric acid.

References

(2R,3S)-Isocitric Acid: A Versatile Chiral Building Block for Drug Discovery and Development

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules.[1][2] Its inherent stereochemistry and multiple functional groups provide a unique scaffold for the construction of enantiomerically pure compounds, offering significant advantages in drug design and development. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (2R,3S)-isocitric acid as a chiral synthon, with a focus on its practical utility in medicinal chemistry.

Physicochemical Properties

(2R,3S)-Isocitric acid is a structural isomer of citric acid, possessing similar physical and chemical properties, which can make their separation challenging.[3] The naturally occurring and biologically active stereoisomer is the threo-Ds-isocitric acid, also known as (2R,3S)-isocitric acid.[4]

| Property | Value | References |

| Molecular Formula | C₆H₈O₇ | [5] |

| Molecular Weight | 192.12 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 162 - 165 °C | |

| Solubility in Water | 466 mg/mL | |

| pKa Values | pKa₁: 3.29, pKa₂: 4.71, pKa₃: 6.40 | |

| Specific Rotation ([α]D) | Not consistently reported for the free acid. The lactone derivative, (-)-isocitric acid lactone, has a negative optical rotation. |

Production and Isolation

The primary route for obtaining enantiomerically pure (2R,3S)-isocitric acid is through microbial fermentation. The yeast Yarrowia lipolytica is a particularly efficient producer, capable of generating high titers of isocitric acid from various carbon sources, including renewable feedstocks like sunflower and rapeseed oil.

Experimental Protocol: Large-Scale Production and Purification of (2R,3S)-Isocitric Acid

This protocol is a summary of the large-scale production and purification of (2R,3S)-isocitric acid as its monopotassium salt, based on methodologies described in the literature.

1. Fermentation:

-

Microorganism: Yarrowia lipolytica VKM Y-2373.

-

Culture Medium: A medium containing rapeseed oil as the carbon source, along with a nitrogen source (e.g., (NH₄)₂SO₄), phosphates, and essential mineral salts.

-

Fermentor: A 500-L bioreactor.

-

Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of isocitric acid. Typically, a stirrer speed of 200–1000 rpm and an air flow rate of 0.24–2.0 vvm are maintained to achieve a dissolved oxygen concentration of 30–60% saturation.

-